molecular formula C11H8F3NO B14812966 4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile

4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B14812966
M. Wt: 227.18 g/mol
InChI Key: FARGEQQICSQAHQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-cyclopropoxybenzonitrile with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-Iodo-2-(trifluoromethyl)benzonitrile

Uniqueness

4-Cyclopropoxy-2-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity and selectivity.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10-5-9(16-8-3-4-8)2-1-7(10)6-15/h1-2,5,8H,3-4H2

InChI Key

FARGEQQICSQAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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